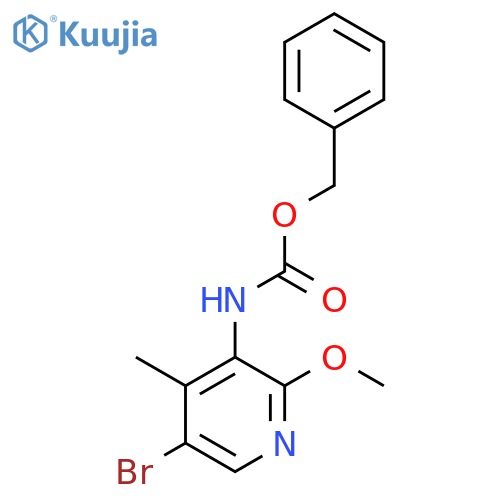Cas no 2680747-57-1 (benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate)

2680747-57-1 structure
商品名:benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate
- 2680747-57-1
- EN300-28298582
-
- インチ: 1S/C15H15BrN2O3/c1-10-12(16)8-17-14(20-2)13(10)18-15(19)21-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,18,19)
- InChIKey: PKRLTCASPFJGGH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(=C1C)NC(=O)OCC1C=CC=CC=1)OC
計算された属性
- せいみつぶんしりょう: 350.02660g/mol
- どういたいしつりょう: 350.02660g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 337
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 60.4Ų
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28298582-10.0g |
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate |
2680747-57-1 | 10g |
$5221.0 | 2023-05-24 | ||
| Enamine | EN300-28298582-0.05g |
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate |
2680747-57-1 | 0.05g |
$1020.0 | 2023-09-07 | ||
| Enamine | EN300-28298582-0.5g |
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate |
2680747-57-1 | 0.5g |
$1165.0 | 2023-09-07 | ||
| Enamine | EN300-28298582-1g |
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate |
2680747-57-1 | 1g |
$1214.0 | 2023-09-07 | ||
| Enamine | EN300-28298582-1.0g |
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate |
2680747-57-1 | 1g |
$1214.0 | 2023-05-24 | ||
| Enamine | EN300-28298582-0.25g |
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate |
2680747-57-1 | 0.25g |
$1117.0 | 2023-09-07 | ||
| Enamine | EN300-28298582-2.5g |
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate |
2680747-57-1 | 2.5g |
$2379.0 | 2023-09-07 | ||
| Enamine | EN300-28298582-5.0g |
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate |
2680747-57-1 | 5g |
$3520.0 | 2023-05-24 | ||
| Enamine | EN300-28298582-10g |
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate |
2680747-57-1 | 10g |
$5221.0 | 2023-09-07 | ||
| Enamine | EN300-28298582-0.1g |
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate |
2680747-57-1 | 0.1g |
$1068.0 | 2023-09-07 |
benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
2680747-57-1 (benzyl N-(5-bromo-2-methoxy-4-methylpyridin-3-yl)carbamate) 関連製品
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 307-59-5(perfluorododecane)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
